molecular formula C24H28N2O2S B11356739 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]propan-1-one

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]propan-1-one

Cat. No.: B11356739
M. Wt: 408.6 g/mol
InChI Key: RYISYEOITGUEGQ-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]propan-1-one is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the piperidine ring, and finally the attachment of the phenoxy group. Common reagents used in these reactions include various halides, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

    1,3-Benzothiazole derivatives: These compounds share the benzothiazole ring and may have similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring may exhibit similar pharmacological properties.

    Phenoxy compounds: These compounds contain a phenoxy group and may have comparable chemical reactivity.

Uniqueness: 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H28N2O2S

Molecular Weight

408.6 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)propan-1-one

InChI

InChI=1S/C24H28N2O2S/c1-16(2)18-8-10-20(11-9-18)28-17(3)24(27)26-14-12-19(13-15-26)23-25-21-6-4-5-7-22(21)29-23/h4-11,16-17,19H,12-15H2,1-3H3

InChI Key

RYISYEOITGUEGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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